Val-Ala-PAB-MMAE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

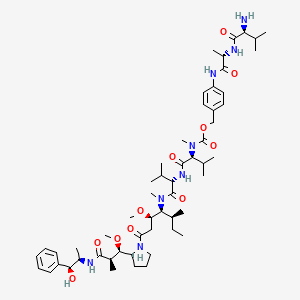

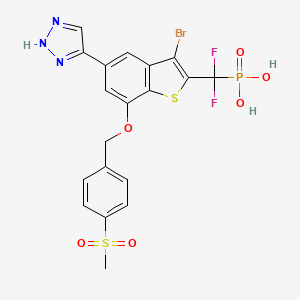

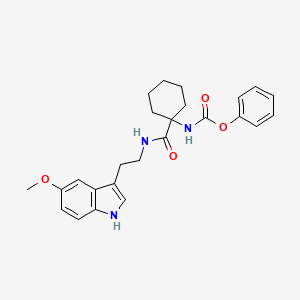

Val-Ala-PAB-MMAE is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a linker (Val-Ala-PAB) and a cytotoxic payload, monomethyl auristatin E (MMAE). This compound is designed to deliver the cytotoxic agent specifically to cancer cells, minimizing the side effects on healthy cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Val-Ala-PAB-MMAE involves the conjugation of the Val-Ala dipeptide to the p-aminobenzyloxycarbonyl (PABC) linker, followed by attachment of the MMAE payload. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the peptide bond and the subsequent attachment of the cytotoxic agent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions: Val-Ala-PAB-MMAE undergoes several types of reactions, including enzymatic cleavage and hydrolysis. The compound is designed to be stable in extracellular fluid but is cleaved by cathepsin enzymes once inside the tumor cell .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents, peptide coupling agents, and enzymes such as cathepsin B. The conditions typically involve mild temperatures and neutral pH to maintain the stability of the compound .

Major Products Formed: The major product formed from the enzymatic cleavage of this compound is the active cytotoxic agent, monomethyl auristatin E (MMAE), which inhibits cell division by blocking the polymerization of tubulin .

Aplicaciones Científicas De Investigación

Val-Ala-PAB-MMAE is primarily used in the development of antibody-drug conjugates (ADCs) for cancer therapy. These conjugates target specific antigens on the surface of cancer cells, delivering the cytotoxic agent directly to the tumor. This targeted approach reduces the side effects associated with traditional chemotherapy .

In addition to its use in cancer therapy, this compound is also used in research to study the mechanisms of drug delivery and the development of new linker technologies for ADCs .

Mecanismo De Acción

The mechanism of action of Val-Ala-PAB-MMAE involves the selective binding of the antibody portion of the ADC to a specific antigen on the surface of the cancer cell. Once bound, the ADC is internalized, and the linker is cleaved by cathepsin enzymes in the lysosome. This releases the active cytotoxic agent, MMAE, which inhibits cell division by blocking the polymerization of tubulin .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to Val-Ala-PAB-MMAE include other ADC linkers such as Gly-Pro-Leu-Gly-PABC-MMAE and Val-Cit-PABC-MMAE. These compounds also use enzymatically cleavable linkers to release the cytotoxic payload inside the tumor cell .

Uniqueness: this compound is unique in its use of the Val-Ala dipeptide linker, which provides stability in extracellular fluid and efficient cleavage by cathepsin enzymes in the lysosome. This ensures targeted delivery of the cytotoxic agent with minimal off-target effects .

Propiedades

Fórmula molecular |

C55H88N8O11 |

|---|---|

Peso molecular |

1037.3 g/mol |

Nombre IUPAC |

[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C55H88N8O11/c1-16-34(8)47(42(72-14)29-43(64)63-28-20-23-41(63)49(73-15)35(9)50(66)57-36(10)48(65)39-21-18-17-19-22-39)61(12)54(70)45(32(4)5)60-53(69)46(33(6)7)62(13)55(71)74-30-38-24-26-40(27-25-38)59-51(67)37(11)58-52(68)44(56)31(2)3/h17-19,21-22,24-27,31-37,41-42,44-49,65H,16,20,23,28-30,56H2,1-15H3,(H,57,66)(H,58,68)(H,59,67)(H,60,69)/t34-,35+,36+,37-,41-,42+,44-,45-,46-,47-,48+,49+/m0/s1 |

Clave InChI |

MTXKKTCVANNYBH-AXWSPWQFSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |

SMILES canónico |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C)NC(=O)C(C(C)C)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide](/img/structure/B12376502.png)

![2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12376519.png)

![methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate](/img/structure/B12376532.png)

![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-methylbutanoate](/img/structure/B12376542.png)

![4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)

![benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B12376576.png)